N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
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Overview
Description
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a synthetic compound that has garnered attention in the scientific community for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a complex arrangement of benzylpiperazine, pyrazolopyrimidine, and naphthamide groups, making it a unique and intriguing molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions, starting from readily available starting materials
Formation of 4-benzylpiperazine: : This can be synthesized via a nucleophilic substitution reaction between benzyl chloride and piperazine under basic conditions.
Synthesis of 1H-pyrazolo[3,4-d]pyrimidine: : This involves cyclization of suitable starting materials under specific conditions to form the pyrazolopyrimidine core.
Coupling Reaction: : The final step involves coupling the 4-benzylpiperazine with the pyrazolopyrimidine and naphthamide moieties through suitable linkers under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions, such as temperature, pressure, solvent, and catalyst choices, to ensure high yield and purity on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of oxides and other oxidation products.
Reduction: : It can be reduced using suitable reducing agents to modify functional groups within the molecule.
Substitution: : This compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
Depending on the reaction type, the major products formed can include various derivatives of the parent compound with modified functional groups, which can further enhance its properties and applications.
Scientific Research Applications
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide has diverse scientific research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic uses due to its unique structural features and biological activity.
Industry: : Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. These interactions can result in various physiological effects, making it a compound of interest in therapeutic research.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-naphthamide
Uniqueness
The uniqueness of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties
This compound's intricate structure and potential applications make it an exciting subject of study for researchers across various scientific domains. If there's anything specific you'd like to know more about, feel free to ask!
Properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O/c37-29(25-11-10-23-8-4-5-9-24(23)18-25)30-12-13-36-28-26(19-33-36)27(31-21-32-28)35-16-14-34(15-17-35)20-22-6-2-1-3-7-22/h1-11,18-19,21H,12-17,20H2,(H,30,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPEBVAIOZPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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